molecular formula C20H25N3O4S2 B11342756 N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11342756
M. Wt: 435.6 g/mol
InChI Key: JLXHDPSTRSDTGN-UHFFFAOYSA-N
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Description

N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a propylcarbamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the propylcarbamoyl phenyl group. Common reagents used in these reactions include piperidine, thiophene sulfonyl chloride, and propyl isocyanate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a thiophene sulfonyl group, and a propylcarbamoyl phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H25N3O4S2

Molecular Weight

435.6 g/mol

IUPAC Name

N-[2-(propylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H25N3O4S2/c1-2-11-21-20(25)16-6-3-4-7-17(16)22-19(24)15-9-12-23(13-10-15)29(26,27)18-8-5-14-28-18/h3-8,14-15H,2,9-13H2,1H3,(H,21,25)(H,22,24)

InChI Key

JLXHDPSTRSDTGN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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